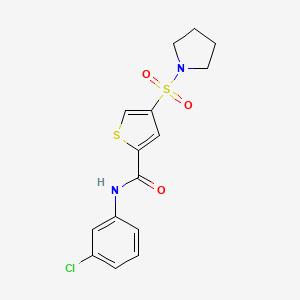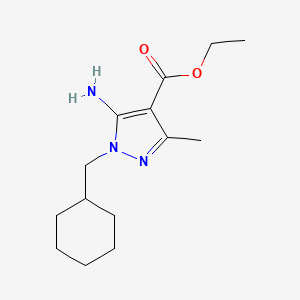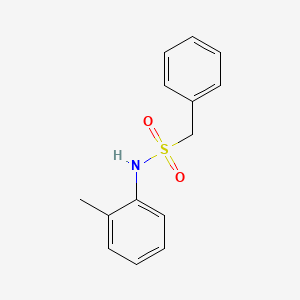
N-(3-chlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that incorporate chlorophenyl, thiophene, and pyrrolidine structures. These features suggest potential for diverse biological activities, given the presence of sulfonyl and carboxamide functional groups which are known for their roles in drug design due to their pharmacokinetic properties.
Synthesis Analysis
Synthesis of similar thiophene and chlorophenyl-containing compounds typically involves the Gewald reaction or variations thereof. This involves condensation reactions between ketones or aldehydes with cyanoacetate esters in the presence of sulfur and a base, followed by further functionalization to introduce sulfonyl and pyrrolidine groups (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds can be performed using techniques such as X-ray crystallography, revealing planar configurations for chlorophenyl and thiophene rings and highlighting the spatial arrangement of functional groups that affect chemical reactivity and interaction with biological targets (Ray et al., 1997).
Chemical Reactions and Properties
The presence of a sulfonyl group adjacent to a pyrrolidine and thiophene ring suggests that the compound could undergo nucleophilic substitution reactions, with potential for further chemical modifications at these sites. These reactions can be exploited to synthesize derivatives with varied biological activities.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity of related compounds can be influenced by the presence of the sulfonyl and carboxamide groups. These groups can form hydrogen bonds, affecting the compound's solubility in different solvents and its crystalline form, which are critical for drug formulation (Gallagher et al., 2022).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-11-4-3-5-12(8-11)17-15(19)14-9-13(10-22-14)23(20,21)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURLLCMABWVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)
![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)


![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)
![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)
